The synthesis of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. The process may include the following steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid features several key components:
The compound's structural representation can be summarized by its InChI key (NDXHHHGZRLHWHJ-UHFFFAOYSA-N) and SMILES notation (C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)O) .
The chemical reactivity of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid includes:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further studies .
The mechanism of action for 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid is not fully elucidated but may involve:
Further studies are required to clarify its precise mechanisms and identify target proteins or pathways .
Key physical and chemical properties of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid include:
Property | Value |
---|---|
Molecular Weight | 295.29 g/mol |
Purity | Typically ≥95% |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Not specified |
These properties are critical for determining the compound's behavior in biological systems and its suitability for various applications .
5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid has several scientific applications:
The systematic IUPAC name—5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid—precisely defines its connectivity: a pyrazole ring substituted at N1 with a 2-oxoquinoline moiety, at C5 with cyclopropyl, and at C4 with carboxylic acid. Its molecular formula is C₁₆H₁₃N₃O₃ (molar mass: 295.29 g/mol), with the following key identifiers [1] [4] [5]:
Table 1: Structural Identifiers
Identifier Type | Value |
---|---|
CAS Registry | 372078-47-2 |
PubChem CID | 22574440 |
SMILES | OC(=O)C1=C(C2CC2)N(N=C1)C3=CC=CC4=C3C=CC(=O)N4 |
InChIKey | NDXHHHGZRLHWHJ-UHFFFAOYSA-N |
The planar pyrazole ring (C3N2) adopts an ortho-substitution pattern with adjacent nitrogen atoms. The carboxylic acid at C4 and cyclopropyl at C5 create steric congestion, while the N1-linked quinolinyl fragment introduces a conjugated system ending in a lactam (2-oxo) group. This lactam exists in equilibrium with its hydroxy tautomer (2-hydroxyquinoline), though crystallographic data favors the oxo form [3] [4]. X-ray analysis would reveal bond lengths of ~1.33 Å for C-N bonds in the pyrazole ring, consistent with aromatic character, while the C=O bonds exhibit typical carbonyl lengths (~1.24 Å) [3].
This compound emerged during early 2000s drug discovery campaigns targeting hybrid heterocycles. Its first reported synthesis likely occurred between 2000–2005, evidenced by its CAS registration (372078-47-2). The primary synthetic route involves:
The molecule exemplifies strategic fusion of bioactive heterocycles:
Table 2: Therapeutic Pyrazole Hybrids and Their Targets
Drug Name | Pyrazole Substitution | Therapeutic Use | Key Structural Feature |
---|---|---|---|
Celecoxib | 1,5-Diaryl-3-trifluoromethyl | COX-2 inhibitor (anti-inflammatory) | Sulfonamide pharmacophore |
Zoniporide | 5-Aryl-4-carboxylic acid | NHE-1 inhibitor (cardioprotective) | Carboxylic acid bioisostere |
This Compound | 1-Quinolinyl-4-carboxylic acid | Metabolite/Zoniporide analog | Oxoquinoline-pryazole conjugation |
This compound's 4-carboxylic acid enhances water solubility and enables salt formation, while the cyclopropyl group confers metabolic resistance by blocking cytochrome P450 oxidation. Its zwitterionic potential (acidic COOH + basic quinolinyl nitrogen) improves membrane permeability. Pyrazole-containing drugs like celecoxib (COX-2 inhibition), rimonabant (cannabinoid receptor antagonism), and CDPPB (mGluR5 potentiation) demonstrate the scaffold's versatility across target classes [3] [6]. Specifically, fungicides like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid leverage the C4-acid group for succinate dehydrogenase inhibition—a mechanism potentially accessible to this quinolinyl-pyrazole analog [3].
Table 3: Core Structural Attributes and Drug Design Implications
Structural Element | Drug Design Advantage | Observed in Pharmacophores |
---|---|---|
Pyrazole C4-carboxylic acid | Enables ionic interactions with basic residues; improves solubility | Zoniporide (NHE inhibition), SDH inhibitors |
N1-quinolinyl linkage | Enhances planarity for intercalation; provides H-bond sites | Quinolone antibiotics (e.g., ciprofloxacin) |
2-Oxo group on quinoline | Forms stable hydrogen bonds with target proteins | Anticancer topoisomerase inhibitors |
5-Cyclopropyl substituent | Blocks metabolic oxidation; adds steric specificity | Antiviral agents (e.g., rilpivirine) |
Modern synthetic approaches to such hybrids include:
As a "highly used ring system" per FDA databases, pyrazole hybrids continue inspiring kinase inhibitors, antidiabetics, and antimicrobials. This compound’s balanced logP (~2.5 predicted) and topological polar surface area (~90 Ų) suggest favorable druglikeness, aligning with pyrazole’s dominance in 23% of commercial small-molecule drugs [3] [6].
Concluding Remarks
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5